N~1~,N~3~-Bis(4-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
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Overview
Description
N~1~,N~3~-Bis(4-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and two cyanoethyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide typically involves the reaction of 4-chloroaniline with acrylonitrile in the presence of a base to form the intermediate N-(4-chlorophenyl)-2-cyanoethylamine. This intermediate is then reacted with 2,2-dichloropropanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N1,N~3~-Bis(4-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(4-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N~1~,N~3~-Bis(4-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(4-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-Bis(4-fluorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(4-bromophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(4-methylphenyl)-2,2-bis(2-cyanoethyl)propanediamide
Uniqueness
N~1~,N~3~-Bis(4-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is unique due to the presence of 4-chlorophenyl groups, which can impart specific chemical and biological properties. The cyanoethyl groups also contribute to the compound’s reactivity and potential applications. Compared to similar compounds with different substituents, this compound may exhibit distinct reactivity patterns and biological activities.
Properties
CAS No. |
5199-60-0 |
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Molecular Formula |
C21H18Cl2N4O2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N,N'-bis(4-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C21H18Cl2N4O2/c22-15-3-7-17(8-4-15)26-19(28)21(11-1-13-24,12-2-14-25)20(29)27-18-9-5-16(23)6-10-18/h3-10H,1-2,11-12H2,(H,26,28)(H,27,29) |
InChI Key |
RDRBMPGMWZOKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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